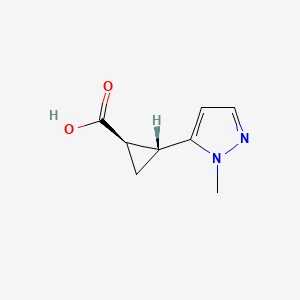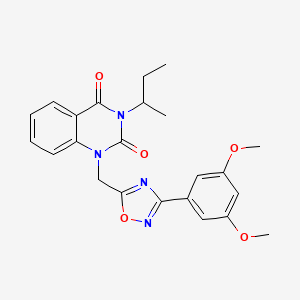![molecular formula C23H18BrN5O2S B2875198 3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892273-32-4](/img/structure/B2875198.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Investigation
- A series of compounds including 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which share a structural similarity with the requested compound, have been synthesized and investigated for their potential as H1-antihistaminic agents. These compounds have demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with one of the compounds, 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerging as the most active in the series (Alagarsamy et al., 2009).
Antimicrobial and Nematicidal Activities
- Novel triazoloquinazolinium betaines were prepared, showing significant antimicrobial and nematicidal properties against various microorganisms and nematodes. These compounds, including 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, demonstrated promising activity comparable to standard drugs such as Ampicillin and Amphotericin B (Reddy et al., 2016).
Herbicidal Activity
- N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives similar to the requested compound, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These findings indicate potential applications in agriculture for weed control and plant growth regulation (Moran, 2003).
Antidepressant and Adenosine Receptor Antagonist Properties
- The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which includes compounds structurally related to the requested compound, has shown potential as rapid-acting antidepressants. These compounds reduced immobility in behavioral despair models and showed high affinity and selectivity for adenosine A1 and A2 receptors, indicating potential applications in treating depression and related disorders (Sarges et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the regulation of urea concentration and water balance in the body .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means it competes with urea for the same binding site on the UT-B protein, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, this compound affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This can lead to changes in the concentration of urea in the body, which can have downstream effects on other biochemical pathways, particularly those involved in water balance and excretion .
Pharmacokinetics
It is soluble in dmso, which suggests it may be well-absorbed and distributed in the body .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that it could potentially be used to modulate water balance in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as other drugs or metabolites, can potentially interact with the compound and affect its action .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLCRWUVSPCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)


![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)



![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)


